molecular formula C18H26N4O5S2 B2881884 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide CAS No. 1207003-07-3

2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide

Cat. No. B2881884
CAS RN: 1207003-07-3
M. Wt: 442.55
InChI Key: WWJGAEMQPHPADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H26N4O5S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carbonic Anhydrase Inhibition and Anticonvulsant Action : Benzenesulfonamide derivatives, including compounds similar to the one , act as effective inhibitors of human carbonic anhydrase, which is implicated in several physiological processes. Some derivatives exhibit potent anticonvulsant activity, providing protection against seizures in animal models. This suggests potential therapeutic applications in epilepsy and related disorders (Mishra et al., 2017).

  • Antimalarial Activity : Certain piperazine derivatives, related to the compound , have demonstrated anti-malarial activity. The structural features of these compounds, including the piperazinyl group and other substituents, play a crucial role in their biological activity, highlighting their potential as anti-malarial agents (Cunico et al., 2009).

  • Antimicrobial Activity : Synthesized pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been studied for their antimicrobial properties. These compounds exhibit activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Hassan, 2013).

  • Enzyme Inhibitory Profile : Benzenesulfonamides incorporating triazine moieties, similar to the compound of interest, have been investigated for their inhibitory activity against enzymes like acetylcholinesterase and tyrosinase. These findings are significant in the context of diseases like Alzheimer's and pigmentation disorders (Lolak et al., 2020).

  • Antioxidant Properties : Sulfonamide compounds incorporating piperazine and other structural motifs have been assessed for their antioxidant properties. This is relevant in the context of oxidative stress-related diseases and the development of new antioxidants (Chiaramonte et al., 2019).

properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S2/c23-16-4-1-5-17(24)22(16)12-14-29(26,27)19-6-7-20-8-10-21(11-9-20)18(25)15-3-2-13-28-15/h2-3,13,19H,1,4-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJGAEMQPHPADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide

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